2-Azaspiro[3.3]heptan-5-one hydrochloride
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Overview
Description
2-Azaspiro[3.3]heptan-5-one hydrochloride is a spirocyclic compound characterized by a seven-membered ring fused with a nitrogen-containing azaspiro ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptan-5-one hydrochloride typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are subsequently reduced to yield the desired compound . The key steps include:
Thermal [2+2] Cycloaddition: This step involves the reaction of endocyclic alkenes with isocyanates under thermal conditions to form spirocyclic β-lactams.
Reduction of β-lactam Ring: The β-lactam ring is reduced using alane to produce 2-Azaspiro[3.3]heptan-5-one.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.3]heptan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different spirocyclic amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, spirocyclic amines, and various substituted spirocyclic compounds .
Scientific Research Applications
2-Azaspiro[3.3]heptan-5-one hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptan-5-one hydrochloride involves its interaction with biological targets through its spirocyclic structure. The nitrogen atom in the azaspiro ring can form hydrogen bonds and interact with various receptors, influencing the compound’s biological activity. The ketone group contributes to the compound’s reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and shares structural similarities with 2-Azaspiro[3.3]heptan-5-one.
2-Oxa-1-azaspiro[3.2.0]heptane: This compound features an oxa-azaspiro structure and is used in DNA-encoded libraries.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound is a sterically constrained amino acid used in drug design.
Uniqueness: 2-Azaspiro[3.3]heptan-5-one hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to mimic piperidine and participate in various chemical reactions makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEATHKHHOZBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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